N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-5-2-3-8-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-7-4-6-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTCNCYJNZGHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step reactions starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives, which have been investigated for their pharmacological properties. Below is a detailed comparison with two closely related analogs (Table 1) and a discussion of key structural and functional differences.
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives
Key Structural and Functional Insights
Substituent Effects on Selectivity: The 3-chlorophenyl group in the target compound differs from the 2,4-dimethylphenyl (Compound 11) and 4-methoxyphenyl (Compound 12) groups. Chlorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions with target proteins, whereas methyl or methoxy groups prioritize steric bulk and metabolic stability .
For instance, Compound 11’s dimethylphenyl group may favor CRY1’s hydrophobic binding pocket, whereas Compound 12’s methoxyphenyl group could enhance CRY2 affinity via polar interactions .
Synthetic and Analytical Considerations :
- The synthesis of such compounds typically involves nucleophilic substitution and cyclization reactions, as seen in for triazole derivatives. For example, ethyl chloroformate-mediated reactions yield carbamate intermediates, which are further functionalized with hydrazine hydrate .
- Analytical characterization (e.g., ¹H-NMR) of related compounds reveals distinct peaks for aromatic protons (δ 7.5–8.2 ppm) and NH groups (δ 13.0 ppm), which are critical for verifying structural integrity .
Q & A
Q. What are the established synthetic routes for synthesizing N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, and what critical reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Construction of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2: Functionalization of the core with a 3-chlorophenyl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Step 3: Coupling with 2-methylbenzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Critical Factors: Solvent purity, temperature control during cyclization, and stoichiometric ratios of coupling reagents significantly impact yield (60–75% reported) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons, chlorophenyl substituents, and amide linkages. DEPT-135 helps identify CH₂/CH₃ groups in the thienopyrazole core .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 412.08) and fragmentation patterns .
- X-ray Diffraction (XRD): Single-crystal XRD determines absolute configuration and dihedral angles between the thienopyrazole core and benzamide moiety .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays (IC₅₀ values <10 µM reported in preliminary studies) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM over 48 hours .
- Microbial Susceptibility Testing: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across different studies?
Methodological Answer:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted starting materials) may skew bioactivity data .
- Standardized Assay Conditions: Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) and incubation times to minimize variability .
- Orthogonal Assays: Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 (20:80 v/v) or hydroxypropyl-β-cyclodextrin (HPBCD) to enhance aqueous solubility (>1 mg/mL) .
- Salt Formation: Explore hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in ethanol .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Q. How does the 3-chlorophenyl substituent influence binding affinity compared to other halogenated analogs?
Methodological Answer:
- Comparative Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The 3-chlorophenyl group shows stronger hydrophobic contacts vs. 4-fluoro analogs (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
- SAR Analysis: Synthesize analogs with Br, F, or NO₂ substituents and measure IC₅₀ shifts in kinase assays. Chlorine’s electronegativity enhances π-stacking in ATP-binding pockets .
Q. What analytical approaches validate target engagement in complex cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Treat cells with 10 µM compound, lyse, heat to 37–65°C, and quantify soluble target protein via Western blot .
- Surface Plasmon Resonance (SPR): Immobilize purified target protein (e.g., EGFR) and measure real-time binding kinetics (ka/kd) at 25°C .
- Chemical Proteomics: Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify off-target interactions .
Q. How can synthetic impurities (e.g., regioisomers) be identified and minimized to avoid pharmacological misinterpretation?
Methodological Answer:
- HPLC-PDA: Use a phenyl-hexyl column (3 µm, 150 mm) with 0.1% TFA in water/acetonitrile to separate regioisomers (retention time shifts of 0.5–1.2 minutes) .
- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate the desired isomer with >99% purity .
- Mechanistic Studies: Monitor reaction intermediates via in-situ IR to identify steps prone to isomer formation (e.g., cyclization at 80°C vs. 100°C) .
Q. What computational methods predict off-target interactions and metabolic pathways?
Methodological Answer:
- Molecular Docking: Screen against the ChEMBL database using Glide (Schrödinger) to prioritize off-target kinases (e.g., CDK2, Aurora B) .
- CYP450 Metabolism Prediction: Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., benzylic C-H bonds) and guide metabolite identification via LC-HRMS .
- Machine Learning: Train Random Forest models on ToxCast data to predict hepatotoxicity risks based on structural descriptors .
Q. How should researchers design assays to elucidate the compound’s mechanism in multi-factorial disease pathways (e.g., cancer metastasis)?
Methodological Answer:
- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cancer cells (10 µM, 24 hours) to identify dysregulated pathways (e.g., EMT, PI3K/AKT) .
- 3D Spheroid Invasion Assays: Embed MCF-7 spheroids in Matrigel and quantify invasion suppression under 5 µM treatment via confocal microscopy .
- In Vivo Zebrafish Xenografts: Inject fluorescently labeled tumor cells into Tg(fli1:EGFP) embryos and measure metastatic dissemination post-treatment (1–10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
